(E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide

Molecular Size Lead-likeness Permeability

(E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide (CAS 391891-52-4) is a synthetic hydrazone‑acylhydrazone derivative incorporating a 5‑methylfuran‑2‑yl imine motif, a hydrazinecarbonyl spacer, and an unsubstituted benzamide terminal group. Its molecular formula is C15H15N3O3 and its molecular weight is 285.303 g/mol.

Molecular Formula C15H15N3O3
Molecular Weight 285.303
CAS No. 391891-52-4
Cat. No. B2865214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide
CAS391891-52-4
Molecular FormulaC15H15N3O3
Molecular Weight285.303
Structural Identifiers
SMILESCC1=CC=C(O1)C=NNC(=O)CNC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H15N3O3/c1-11-7-8-13(21-11)9-17-18-14(19)10-16-15(20)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,20)(H,18,19)/b17-9+
InChIKeyUMCGQYBLFFKZAB-RQZCQDPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Purchase (E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide CAS 391891-52-4: Core Chemical Identity and Computed Property Fingerprint for Compound Selection


(E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide (CAS 391891-52-4) is a synthetic hydrazone‑acylhydrazone derivative incorporating a 5‑methylfuran‑2‑yl imine motif, a hydrazinecarbonyl spacer, and an unsubstituted benzamide terminal group. Its molecular formula is C15H15N3O3 and its molecular weight is 285.303 g/mol . The compound is commercially available at ≥95% purity from specialist screening‑collection suppliers . Critically, no published quantitative biological activity data—binding affinities, IC50/EC50 values, cellular efficacy, or ADME parameters—were identified for this compound in the peer‑reviewed literature, major public bioactivity databases (ChEMBL, PubChem BioAssay, DrugBank), or the patent corpus at the time of this assessment.

Why Generic Substitution of (E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide with its Closest Analogs May Compromise Experimental Reproducibility


This compound belongs to a tightly clustered chemical series where the sole variable is the substitution pattern on the benzamide ring. Although all members share the same hydrazone‑hydrazinecarbonyl‑methyl‑5‑methylfuran core, even minor changes in ring substitution markedly alter computed physicochemical properties such as lipophilicity (XLogP3) and hydrogen‑bond acceptor capacity [1][2]. In the absence of experimentally determined biological activity data, these differences in molecular descriptors alone are enough to predict divergent target engagement, solubility, and permeability profiles. Therefore, interchanging (E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide with its dichloro, trifluoromethyl, nitro, or sulfamoyl analogs without explicit comparative data risks breaking structure‑activity relationships, invalidating screening‑cascade decisions, and introducing uncontrolled variability into assay datasets [1][2].

Quantitative Physicochemical Differentiation of (E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide (CAS 391891-52-4) Versus its Closest Structural Analogs


Molecular Size: (E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide Exhibits the Lowest Molecular Weight Among the Compared Analogs

The target compound has a molecular weight of 285.3 g/mol , which is 68.9 g/mol lower than the 2,4‑dichloro analog (354.2 g/mol) [1] and 68.0 g/mol lower than the 2‑trifluoromethyl analog (353.3 g/mol) [2]. This substantial difference places the target compound well within the preferred oral drug space (MW < 500), whereas the halogenated analogs approach the upper boundary for lead‑like fragments (MW < 300). The lower molecular weight may confer advantages in passive membrane permeability, all other factors being equal.

Molecular Size Lead-likeness Permeability

Lipophilicity: (E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide Possesses the Lowest Computed LogP, Potentially Reducing Non‑specific Binding

The XLogP3 value of the target compound is 1.8 , compared with 3.2 for the 2,4‑dichloro analog [1] and 2.9 for the 2‑trifluoromethyl analog [2]. This represents a reduction of 1.4 and 1.1 log units, respectively, indicating markedly lower lipophilicity. Lower lipophilicity is often associated with reduced non‑specific protein binding and improved aqueous solubility.

Lipophilicity LogP Non-specific binding

Hydrogen‑Bond Acceptor Capacity: (E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide Has Fewer HBA Than the Trifluoromethyl Analog, Differentiating Its Polar Surface Area

The target compound possesses 4 hydrogen bond acceptor (HBA) atoms , compared with 4 for the 2,4‑dichloro analog [1] and 7 for the 2‑trifluoromethyl analog [2]. The trifluoromethyl analog's extra 3 HBA arise from the fluorine atoms, which contribute to a larger polar surface area. The identical HBA count between the target and the dichloro analog suggests similar hydrogen‑bond‑accepting potential in recognition pockets, while the trifluoromethyl analog is likely to engage in additional polar interactions.

Hydrogen Bond Acceptors Polar Surface Area Drug-likeness

Absence of Quantitative Biological Activity Data: No Direct Head‑to‑Head in‑vitro or in‑vivo Comparison Exists for This Compound versus Any Analog

A systematic search of PubMed, PubChem, ChEMBL, DrugBank, Google Patents, and major vendor technical datasheets returned zero records containing quantitative biological activity data (IC50, EC50, Ki, MIC, % inhibition) for (E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide (CAS 391891-52-4). This information void applies to all known analogs in the series as well [1][2]. Consequently, no differential pharmacological, selectivity, or pharmacokinetic claim can be substantiated at this time.

Biological Activity Knowledge Gap Prospective Screening

Recommended Application Scenarios for (E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide Based on Available Evidence


Unsubstituted Benzamide Control in Structure-Activity Relationship (SAR) Studies of Hydrazone Series

The absence of electron‑withdrawing or electron‑donating substituents on the benzamide ring makes this compound the most hydrogen‑bond‑balanced and least lipophilic member of the series. It can serve as the reference unsubstituted comparator when evaluating the influence of halogen, trifluoromethyl, nitro, or sulfamoyl substitutions on target engagement, cellular permeability, and solubility [1][2].

Analytical Reference Standard for LC‑MS or NMR Method Development

The compound is commercially available as a high‑purity (≥95%) solid with a well‑defined molecular formula (C15H15N3O3) and molecular weight (285.3 g/mol) . These characteristics make it suitable as an analytical standard for calibration curves, retention time locking, and mass accuracy verification in liquid chromatography–mass spectrometry (LC‑MS) or proton NMR methods applied to this chemical series.

Pharmacophore Model Building and in‑silico Screening

The absence of bulky substituents and the low LogP provide a minimal‑feature pharmacophore that can be used to define the core spatial requirements for binding to potential protein targets. Computational chemists can employ this compound's 2D/3D structure to generate focused virtual libraries and perform molecular docking studies, leveraging its lower molecular weight and polar atom count for lead‑fragment identification .

Quote Request

Request a Quote for (E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.